4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride
Description
Molecular Architecture and Substituent Effects
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride possesses a molecular formula of C₁₁H₁₄N₂O₂ in its free base form, with the hydrochloride salt incorporating an additional hydrogen chloride unit. The compound's architecture centers around a five-membered pyrrolidinone ring system, which serves as the fundamental scaffold for biological activity and chemical reactivity. The pyrrolidinone core adopts a characteristic envelope conformation, as observed in related compounds within this structural class.
The molecular structure features three critical substituent groups that significantly influence the compound's physicochemical properties. The amino group positioned at the 4-carbon of the pyrrolidinone ring introduces significant polarity and hydrogen bonding capability to the molecule. This primary amine functionality represents a key pharmacophoric element that can engage in various intermolecular interactions, particularly in biological environments where it may interact with enzyme active sites or receptor binding domains.
The 4-methoxyphenyl substituent attached to the nitrogen atom of the pyrrolidinone ring contributes substantial lipophilicity to the overall molecular structure. The methoxy group positioned para to the ring attachment point creates an electron-rich aromatic system that can participate in pi-pi stacking interactions and influences the compound's membrane permeability characteristics. The spatial arrangement of this substituent relative to the pyrrolidinone core determines the compound's three-dimensional molecular geometry and subsequently affects its binding affinity to biological targets.
The canonical SMILES representation COC1=CC=C(C=C1)N2CC(CC2=O)N accurately captures the structural connectivity, highlighting the methoxy group's attachment to the para position of the phenyl ring and the amino group's location on the pyrrolidinone core. This specific substitution pattern creates a molecular architecture that balances hydrophilic and lipophilic characteristics, potentially facilitating favorable pharmacokinetic properties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments. Related pyrrolidinone compounds demonstrate characteristic chemical shift patterns that can be extrapolated to this specific structure. The aromatic protons of the methoxyphenyl substituent typically appear as two distinct doublets in the 6.9-7.5 parts per million region, reflecting the para-disubstituted benzene ring's symmetrical substitution pattern.
The pyrrolidinone ring protons exhibit complex multipicity patterns due to the ring's conformational flexibility and the influence of adjacent heteroatoms. The methylene protons adjacent to the nitrogen atom typically resonate around 3.4-4.1 parts per million, while the amino-bearing carbon proton appears as a characteristic multiplet in the 3.2-3.8 parts per million range. The methoxy group contributes a sharp singlet around 3.75 parts per million, representing three equivalent protons in a magnetically homogeneous environment.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances that confirm the compound's structural integrity. The carbonyl carbon of the pyrrolidinone ring appears around 170-172 parts per million, characteristic of amide carbonyl environments. The aromatic carbons of the methoxyphenyl substituent display resonances between 113-156 parts per million, with the methoxy-substituted carbon appearing at the higher chemical shift due to the electron-donating effect of the oxygen substituent.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The predicted collision cross section data indicates specific molecular ion peaks at mass-to-charge ratios of 207.11281 for the protonated molecular ion [M+H]⁺ and 229.09475 for the sodium adduct [M+Na]⁺. These values correspond to the expected molecular weight of the free base form, confirming the compound's molecular formula and structural identity.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 207.11281 | 144.2 |
| [M+Na]⁺ | 229.09475 | 152.1 |
| [M+NH₄]⁺ | 224.13935 | 163.3 |
| [M+K]⁺ | 245.06869 | 149.4 |
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amino group contributes distinctive stretching vibrations in the 3300-3500 wavenumber region, while the carbonyl group of the pyrrolidinone ring exhibits a strong absorption around 1650-1680 wavenumbers. The methoxy group's carbon-oxygen stretching appears around 1250-1300 wavenumbers, and the aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 wavenumber region.
Thermal Stability and Hydrogen Bonding Dynamics
This compound demonstrates notable thermal stability characteristics that reflect its crystalline structure and intermolecular bonding patterns. The compound typically appears as a white crystalline powder, indicating a well-ordered solid-state structure that contributes to its thermal stability profile. The absence of detectable odor suggests minimal volatile impurities and stable crystalline packing arrangements that resist thermal decomposition under ambient conditions.
The hydrogen bonding dynamics within the crystal lattice play a crucial role in determining the compound's thermal behavior and physical properties. The amino group serves as both a hydrogen bond donor and acceptor, forming extensive intermolecular networks that stabilize the crystal structure. These hydrogen bonding interactions involve the amino protons acting as donors to various acceptor sites, including the carbonyl oxygen of adjacent pyrrolidinone rings and potentially the chloride anion in the hydrochloride salt form.
The pyrrolidinone carbonyl group represents a strong hydrogen bond acceptor that can engage with multiple donor sites within the crystal lattice. This multidirectional hydrogen bonding capability creates a three-dimensional network of intermolecular interactions that significantly enhances the compound's thermal stability and contributes to its crystalline integrity. The methoxy group may also participate in weaker hydrogen bonding interactions through its oxygen atom, further contributing to the overall stability of the crystal structure.
Water molecules, when present in the crystal lattice, can form additional hydrogen bonding bridges between compound molecules, creating extended supramolecular assemblies. These hydrated structures often exhibit different thermal decomposition profiles compared to anhydrous forms, with dehydration typically occurring at lower temperatures before the main thermal decomposition event.
The thermal decomposition pathway likely involves initial loss of the hydrogen chloride unit, followed by degradation of the organic framework through various bond cleavage mechanisms. The specific temperature ranges for these events depend on the heating rate, atmospheric conditions, and crystal form of the material being analyzed.
X-ray Crystallographic Analysis of Hydrochloride Salt
X-ray crystallographic analysis of this compound would reveal detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this exact compound may not be readily available, analysis of related pyrrolidinone structures provides valuable insights into expected structural features and packing motifs.
The pyrrolidinone ring system typically adopts an envelope conformation in crystalline environments, with one carbon atom displaced from the plane defined by the remaining four ring atoms. This conformational preference results from the optimal balance between ring strain and steric interactions, particularly when substituents are present on the ring carbons. The envelope conformation places the amino substituent in a position that maximizes its hydrogen bonding potential while minimizing steric clashes with other molecular components.
The 4-methoxyphenyl substituent generally exhibits a twisted orientation relative to the pyrrolidinone ring plane, with the degree of twist determined by the balance between conjugative effects and steric considerations. The methoxy group typically shows slight deviation from coplanarity with the benzene ring, as indicated by torsion angles that deviate from perfect planarity. This geometric arrangement optimizes the electronic interaction between the methoxy substituent and the aromatic system while accommodating crystal packing requirements.
Intermolecular hydrogen bonding patterns in pyrrolidinone hydrochloride salts typically involve multiple donor-acceptor relationships that create extended network structures. The amino group participates in hydrogen bonding with both the chloride anion and neighboring molecule carbonyl groups, while the pyrrolidinone carbonyl oxygen accepts hydrogen bonds from amino groups of adjacent molecules. These interactions often result in the formation of chain or sheet-like supramolecular assemblies that define the overall crystal architecture.
The chloride anion plays a crucial role in the crystal packing by serving as a hydrogen bond acceptor for multiple amino donor groups. This multi-point recognition creates ionic interaction networks that significantly contribute to the crystal stability and influence the compound's physical properties. The specific geometric arrangements of these ionic interactions depend on the overall molecular packing efficiency and the requirement to neutralize the positive charge associated with the protonated amino group.
Properties
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQBUTULEPOJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011357-93-9 | |
| Record name | 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Synthetic Steps
Step 1: Formation of N-(4-methoxybenzyl)succinimide intermediate
The synthesis begins with the reaction of 4-methoxybenzylamine with succinic anhydride. This nucleophilic addition forms the corresponding N-(4-methoxybenzyl)succinimide intermediate. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under mild heating (40–60°C) to promote ring closure.Step 2: Reduction to N-(4-methoxybenzyl)pyrrolidin-2-one
The succinimide intermediate is then reduced to the corresponding pyrrolidin-2-one derivative. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. Reaction temperatures vary from 0°C to ambient, depending on the reducing agent.Step 3: Introduction of the 4-amino group at the 4-position
The amino group at the 4-position can be introduced through selective amination strategies, often involving nucleophilic substitution or reductive amination. In some protocols, the amino group is introduced by treatment with ammonia or ammonium salts under controlled conditions.Step 4: Formation of the hydrochloride salt
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in solvents such as methanol or ethanol. This step is crucial for improving the compound’s solubility and crystallinity, facilitating purification.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic addition | 4-methoxybenzylamine + succinic anhydride | THF or DCM | 40–60°C | Ring closure to succinimide |
| 2 | Reduction | LiAlH4 or Pd/C + H2 | Ether solvents or ethanol | 0–25°C | Converts succinimide to pyrrolidinone |
| 3 | Amination | Ammonia or ammonium salts | Methanol or ethanol | Ambient | Introduces 4-amino group |
| 4 | Salt formation | HCl (aqueous or methanolic) | Methanol or ethanol | Ambient | Forms hydrochloride salt |
Purification and Characterization
Purification : The crude product is typically purified by recrystallization from solvents such as ethanol/water mixtures or by chromatographic techniques including silica gel column chromatography or preparative HPLC to achieve >95% purity.
Characterization : The compound is confirmed by spectroscopic methods:
- NMR (¹H and ¹³C) to verify the pyrrolidinone ring and aromatic substitution pattern.
- Mass spectrometry (MS) for molecular weight confirmation.
- HPLC for purity assessment, often using C18 columns with phosphate buffer and methanol mobile phases.
Industrial Production Methods
Industrial synthesis of this compound employs scaled-up versions of the laboratory synthetic route with optimizations for yield, purity, and safety.
- Continuous flow reactors are increasingly used to improve reaction control, heat management, and reproducibility.
- Automated purification systems, including preparative HPLC and crystallization units, enhance product quality.
- Reaction parameters such as solvent choice, reaction time, temperature, and reagent stoichiometry are tightly controlled to maximize yield and minimize impurities.
Research Findings on Preparation Optimization
- Solvent effects : Polar aprotic solvents such as THF favor the initial nucleophilic addition step, while protic solvents like methanol facilitate amination and salt formation.
- Temperature control : Maintaining moderate temperatures (40–60°C) during ring closure prevents side reactions and degradation.
- Reducing agent selection : LiAlH4 offers strong reducing power but requires careful handling; catalytic hydrogenation is milder and more scalable.
- Salt formation : Controlled addition of HCl and pH monitoring during salt formation improves crystallinity and facilitates isolation.
Summary Table of Preparation Methods
| Aspect | Description | Key Parameters | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic addition | 4-methoxybenzylamine + succinic anhydride | Solvent: THF/DCM; Temp: 40–60°C | High selectivity, straightforward | Requires moisture control |
| Reduction | LiAlH4 or Pd/C + H2 | Temp: 0–25°C; Solvent: ether/alcohol | Efficient conversion to pyrrolidinone | LiAlH4 is pyrophoric; Pd/C requires hydrogen handling |
| Amination | Ammonia treatment | Solvent: MeOH/EtOH; Ambient temp | Direct introduction of amino group | Control of substitution degree needed |
| Salt formation | HCl addition | Solvent: MeOH/EtOH; Ambient temp | Enhances solubility and purity | Overacidification can cause degradation |
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted pyrrolidinones .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of pyrrolidinone compounds, including 4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride, have shown potential as antidepressants. These compounds often act as inhibitors of neurotransmitter transporters, particularly the dopamine and norepinephrine transporters, which are crucial in mood regulation .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit certain enzymes involved in neurodegeneration could provide therapeutic benefits .
Analgesic Properties
The compound has also been evaluated for its analgesic effects. It is believed to interact with pain pathways in the central nervous system, offering relief from chronic pain conditions .
The biological activity of this compound can be attributed to its structural analogs that have been studied extensively. For instance:
- Dopamine Transporter Inhibition : Compounds similar to this one have been shown to inhibit the dopamine transporter effectively, leading to increased dopamine levels in synaptic clefts, which can enhance mood and cognitive function .
- Selective Serotonin Reuptake Inhibition : Certain derivatives exhibit selectivity towards serotonin reuptake inhibition, which is a common mechanism among antidepressants .
Case Study 1: Antidepressant Efficacy
In a study evaluating various pyrrolidinone derivatives for their antidepressant efficacy, it was found that this compound demonstrated significant activity at both dopamine and norepinephrine transporters while showing minimal interaction with serotonin transporters. This selectivity is beneficial for minimizing side effects associated with traditional antidepressants .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another research effort focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that administration of the compound led to reduced neuroinflammation and improved cognitive performance, suggesting potential for clinical application in neurodegenerative disorders .
Data Summary Table
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Antidepressant Activity | Inhibition of dopamine and norepinephrine transporters | Significant mood enhancement observed in animal models |
| Neuroprotective Effects | Reduction of neuroinflammation | Improved cognitive function in Alzheimer's models |
| Analgesic Properties | Interaction with central pain pathways | Notable reduction in chronic pain symptoms reported |
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Positional Isomers: 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one Hydrochloride
CAS 924866-05-7 differs only in the position of the methoxy group on the phenyl ring (ortho vs. para).
Fluorinated Analogues: 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride
CAS 1423032-12-5 replaces the 4-methoxyphenyl group with a 4-fluorophenyl group and adds a methyl group at the 1-position.
Difluorinated Derivatives: 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one Hydrochloride
CID 43521113 (C₁₀H₁₀F₂N₂O) features a 2,6-difluorophenyl group.
Aliphatic-Substituted Analogues: 4-Amino-1-(propan-2-yl)pyrrolidin-2-one Hydrochloride
CAS 1240527-57-4 substitutes the 4-methoxyphenyl group with an isopropyl group.
Simplified Structures: 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
CAS 1228838-07-0 lacks the aromatic ring entirely, featuring only a methyl group.
- Polarity : The absence of the methoxyphenyl group reduces molecular weight (MW: 148.6 g/mol) and increases polarity, favoring renal excretion over tissue accumulation .
- Applications : Used in preclinical studies for its simpler pharmacokinetic profile .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The 4-methoxyphenyl group balances electron donation and steric bulk, making it versatile for receptor binding. Fluorinated analogues offer improved stability but may require complex synthesis .
- Synthesis Challenges : HPLC purification is critical for achieving high purity in methoxyphenyl derivatives, whereas aliphatic analogues are more straightforward to scale .
- Commercial Considerations : Discontinuation of the 4-methoxyphenyl variant highlights the importance of fluorinated or aliphatic alternatives in ongoing research.
Biological Activity
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and possible anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an amino group and a methoxyphenyl moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a versatile scaffold in drug discovery.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial properties. A study conducted by Kaur et al. (2015) evaluated the antibacterial efficacy of various pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | 0.0039 | Staphylococcus aureus |
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, the compound has also shown antifungal activity. A comparative study highlighted the effectiveness of pyrrolidine derivatives against fungal strains, with some compounds demonstrating significant inhibition of growth in pathogenic fungi . The mechanism behind this activity is believed to involve disruption of fungal cell membranes.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Fungus |
|---|---|---|
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | 0.015 | Candida albicans |
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | 0.020 | Aspergillus niger |
Potential Anticancer Properties
Emerging research suggests that pyrrolidine derivatives may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have indicated that modifications in the pyrrolidine structure can enhance binding affinity to the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling .
Case Study: EGFR Inhibition
A study published in the Journal of Medicinal Chemistry explored the optimization of anilino-substituted quinones for EGFR inhibition. The findings revealed that certain structural modifications led to enhanced potency against cancer cell lines, suggesting that similar modifications in pyrrolidine derivatives could yield promising anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, a 52.7% yield was achieved using 1.0 M HCl in water at 50°C for 2.3 hours, followed by crystallization . To improve yield:
- Use controlled temperature gradients (0–50°C) to minimize side reactions.
- Employ cold mother liquor rinsing to enhance purity during filtration.
- Optimize stoichiometry of the amine precursor and HCl to avoid excess acid retention.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- XRPD (X-Ray Powder Diffraction) : Essential for identifying crystalline polymorphs. Peaks at specific 2θ angles (e.g., 10.5°, 15.8°, 21.3°) confirm crystallinity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- NMR : ¹H and ¹³C NMR (DMSO-d₆) verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) .
Q. What are the solubility profiles of this compound in common solvents?
- Methodological Answer :
- Polar solvents : Highly soluble in water (due to HCl salt form) and methanol.
- Nonpolar solvents : Limited solubility in hexane or chloroform.
- Experimental protocol : Perform gravimetric analysis by dissolving 10 mg/mL increments in solvents at 25°C, followed by centrifugation and supernatant analysis via UV-Vis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data between in vitro and in vivo studies?
- Methodological Answer :
- In vitro stability : Simulate physiological conditions (PBS buffer, pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.
- In vivo stability : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models, followed by plasma metabolite profiling.
- Data reconciliation : Cross-validate using mass balance studies and enzyme-linked assays to identify species-specific metabolic pathways .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0.1–10 mM) and measure IC₅₀ values.
- Docking simulations : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using the pyrrolidinone scaffold’s 3D structure.
- Mutagenesis : Validate binding sites by comparing wild-type and mutant enzyme inhibition profiles .
Q. How can researchers address discrepancies in XRPD patterns between synthesized batches?
- Methodological Answer :
- Root cause analysis : Check for polymorphic transitions by annealing samples at 100°C for 1 hour and re-analyzing.
- Process control : Standardize cooling rates during crystallization (e.g., 0.5°C/min) to ensure consistent crystal packing.
- Advanced characterization : Pair XRPD with DSC (Differential Scanning Calorimetry) to detect amorphous content or hydrate formation .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer 10–50 mg/kg doses intravenously/orally to assess bioavailability (plasma t₁/₂, Cₘₐₓ).
- Toxicology : Conduct OECD 423 acute toxicity tests, monitoring histopathology (liver/kidney) and hematological parameters.
- Metabolite tracking : Use LC-HRMS to identify phase I/II metabolites in urine and bile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
